molecular formula C7H7Cl2N B14140084 2,6-Dichloro-3,5-dimethylpyridine CAS No. 125849-95-8

2,6-Dichloro-3,5-dimethylpyridine

Cat. No.: B14140084
CAS No.: 125849-95-8
M. Wt: 176.04 g/mol
InChI Key: NMGFMONRUGNOID-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,5-dimethylpyridine is a chemical compound with the molecular formula C7H7Cl2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms and two methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3,5-dimethylpyridine typically involves the chlorination of 3,5-dimethylpyridine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial to handle the reactive chlorine gas and prevent any hazardous incidents.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3,5-dimethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding 3,5-dimethylpyridine.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of 2,6-diamino-3,5-dimethylpyridine or 2,6-dithiomethyl-3,5-dimethylpyridine.

    Oxidation: Formation of this compound-4-carboxylic acid.

    Reduction: Formation of 3,5-dimethylpyridine.

Scientific Research Applications

2,6-Dichloro-3,5-dimethylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3,5-dimethylpyridine depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and methyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyridine: Lacks the methyl groups, making it less sterically hindered.

    3,5-Dimethylpyridine:

    2,6-Dimethylpyridine: Lacks both chlorine atoms, resulting in different chemical properties.

Uniqueness

2,6-Dichloro-3,5-dimethylpyridine is unique due to the combined presence of chlorine atoms and methyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for selective reactions and interactions that are not possible with its simpler analogs.

Properties

CAS No.

125849-95-8

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

IUPAC Name

2,6-dichloro-3,5-dimethylpyridine

InChI

InChI=1S/C7H7Cl2N/c1-4-3-5(2)7(9)10-6(4)8/h3H,1-2H3

InChI Key

NMGFMONRUGNOID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1Cl)Cl)C

Origin of Product

United States

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